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Capzimin at a Glance

Capzimin is a potent and selective inhibitor of Rpnll (also known as PSHMD14), a deubiquitinating
enzyme (DUB) within the 19S regulatory particle of the 26S proteasome [1]. Its core mechanism involves
chelating the catalytic Zn?* ion in Rpnll's JAMM motif, thereby blocking substrate deubiquitination and

proteasomal degradation [1] [2].

The table below summarizes its key biochemical profile from its discovery research:

Property Description / Value

Primary Target Rpnll (POH1/PSMD14), a JAMM metalloprotease DUB [1]
Molecular Target Inhibits the 19S regulatory particle, not the 20S core particle [1]
Mechanism of Action Uncompetitive inhibitor that binds the catalytic Zn2* ion in the enzyme-

substrate complex [1]

Reported Potency 0.34 uM (for Rpn11l) [1]
(ICs0)
Key Selectivity Data ~80-fold selective for Rpnll over Csn5; ~6-fold selective over BRCC36 [1]

Cellular & Therapeutic  Stabilizes proteasome substrates, blocks cancer cell proliferation,
Evidence overcomes bortezomib resistance in preclinical models [1]
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Key Experimental Data and Protocols

The foundational data for Capzimin comes from a study that employed a multi-faceted approach to validate

its activity and specificity [1].

e Primary Biochemical Assay: A fluorescence polarization (FP) assay was used for high-throughput
screening and ICso determination. The assay measures the cleavage of a tetra-ubiquitin (Ub4) chain
fused to an Oregon Green (OG)-labeled peptide by the proteasome. Inhibition of Rpnl1l prevents
cleavage, maintaining a high FP signal [1].

¢ Selectivity Profiling: Capzimin's selectivity over other JAMM proteases was determined using
enzymatic assays against BRCC36, AMSH, and Csnb. Its specificity against other metalloenzymes
like HDAC6, MMP2, and carbonic anhydrase was also confirmed [1].

e Cellular Target Engagement: Researchers used proteomic analysis to show that Capzimin
treatment stabilizes a subset of polyubiquitinated proteins, confirming on-target engagement of the
proteasome in cells. It also induced an unfolded protein response and apoptosis [1].

¢ Functional Efficacy: The anti-proliferative effect was demonstrated across multiple cancer cell
lines. Crucially, Capzimin was shown to be effective in cells resistant to the 20S proteasome
inhibitor bortezomib, highlighting its distinct mechanism [1].

Comparison with Other Proteasome-Targeting
Strategies

Capzimin represents a distinct class of proteasome inhibitor. The following diagram contrasts its mechanism

with other established strategies.
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Mechanistic Comparison of Proteasome Inhibitors
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This visual demonstrates that while drugs like Bortezomib target the proteolytic core, Capzimin acts

upstream on the regulatory particle, offering a different mechanism to disrupt protein degradation.

Research Implications and Considerations

For researchers, the value of Capzimin lies in its unique profile:

¢ Novel Mechanism: As a first-in-class Rpn11 inhibitor, it provides a tool to study proteasome biology
and degradation-independent functions of ubiquitination that are inaccessible with 20S CP inhibitors

[1] [3].

e Therapeutic Potential: Its ability to overcome bortezomib resistance in preclinical models makes it a
promising candidate for drug development, particularly in multiple myeloma and other cancers [1].

¢ Selectivity Challenge: While more selective than the parent compound 8TQ, achieving absolute
specificity among JAMM proteases remains a challenge. The selectivity of Capzimin is governed by
interactions not just with the active site, but also with the distal ubiquitin-binding site and its
heterodimeric binding partner Rpn8 [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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